{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[(5-oxopyrrolidine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c14-7-2-1-6(12-7)9(17)13-10-11-5(4-18-10)3-8(15)16/h4,6H,1-3H2,(H,12,14)(H,15,16)(H,11,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKWJFFHDROLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazole Rings
- Starting Materials : Thiourea or thioamides, and appropriate carbonyl compounds (e.g., bromoacetyl derivatives).
- Reaction Conditions : The reaction often occurs in solvents like acetic acid at elevated temperatures (e.g., 60°C).
Preparation of Amino Acids Linked to Thiazoles
To prepare compounds like {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid, one might start with a thiazole derivative and then attach an amino acid moiety. This could involve coupling reactions using appropriate linkers or direct amination reactions.
Challenges and Considerations
- Stability and Light Sensitivity : Some thiazole derivatives are known to be light-sensitive and prone to decarboxylation, which could affect the stability of the final product.
- Purification : Given the complexity of the molecule, purification might require careful chromatography techniques.
Scientific Research Applications
Biological Activities
Research has indicated that thiazole derivatives exhibit a wide range of biological properties, including:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives similar to {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid have been evaluated for their effectiveness against various bacterial strains. One study highlighted the antibacterial activity of thiazole derivatives against Mycobacterium smegmatis, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
- Anticancer Properties : Thiazole-containing compounds are being investigated for their anticancer effects. For example, a related study reported that certain thiazole derivatives exhibited significant growth inhibition against various cancer cell lines, suggesting potential as therapeutic agents in oncology .
- Antioxidant Activity : The antioxidant capabilities of thiazole derivatives have also been documented. Compounds synthesized with thiazole structures demonstrated effective radical scavenging activities in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential use in combating oxidative stress-related conditions .
Agricultural Applications
Thiazole derivatives are not limited to medicinal chemistry; they also have applications in agriculture. Some compounds have been shown to enhance plant growth and yield. For instance, specific thiazole derivatives were found to promote rapeseed growth and increase both seed yield and oil content . This suggests that {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid could be explored as a plant growth regulator.
Case Studies
Mechanism of Action
The mechanism of action of {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to the active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous thiazole-acetic acid derivatives:
Biological Activity
{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of glutaminyl cyclase (QC), an enzyme involved in the processing of amyloid precursor proteins. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid can be represented as follows:
This structure includes a thiazole ring and an acetic acid moiety, which are critical for its biological activity.
The primary mechanism by which {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid exerts its biological effects is through the inhibition of glutaminyl cyclase. This enzyme catalyzes the formation of pyroglutamate from glutamate, a process that is crucial in the aggregation of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting QC, this compound may reduce the formation of toxic amyloid aggregates.
Inhibition of Glutaminyl Cyclase
Research has shown that {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid effectively inhibits glutaminyl cyclase activity. In vitro studies indicate that this compound can significantly reduce the levels of pyroglutamate-modified amyloid-beta peptides, suggesting its potential use in Alzheimer's disease therapy .
Antioxidant Properties
In addition to its role as a QC inhibitor, preliminary studies suggest that {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid possesses antioxidant properties. This could further contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate QC inhibition | Demonstrated significant reduction in pyroglutamate levels in treated samples. |
| Study 2 | Assess neuroprotective effects | Showed decreased oxidative stress markers in neuronal cultures treated with the compound. |
| Study 3 | Investigate therapeutic potential in vivo | Indicated improved cognitive function in animal models of Alzheimer's disease following treatment with {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiazole ring formation may involve reacting thioamide precursors with α-haloketones under reflux in ethanol. Purity is ensured by recrystallization (e.g., using ethanol/water mixtures) and validated via thin-layer chromatography (TLC) with silica gel plates and UV detection. Mass balance studies (e.g., % main substance vs. degradation products) should confirm ≥98% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the thiazole ring (δ 6.8–7.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm). Carbon signals for the oxoprolyl group appear at δ 170–180 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictions in degradation studies under varying pH/temperature conditions be resolved?
- Methodological Answer : Use forced degradation studies (e.g., acidic/alkaline hydrolysis, thermal stress) followed by HPLC-MS to identify degradation products. For example, under acidic conditions, hydrolysis of the thiazole ring may occur, generating sulfonic acid derivatives. Discrepancies in mass balance (e.g., <100% recovery) suggest unaccounted volatile byproducts or polymerization. Cross-validate with NMR and IR to track structural changes .
Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference drugs (e.g., doxorubicin) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenyl, fluorophenyl) to assess impact on potency .
Q. Which computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Optimize ligand poses with flexible side chains and validate via RMSD (<2.0 Å) .
- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between thiazole S and active-site residues) .
Q. How can crystallographic data refine the compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Process with SHELXL for structure solution and refinement .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs (e.g., R₂²(8) rings) stabilizing the crystal lattice .
Q. What analytical methods quantify the compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Develop a validated HPLC-DAD method:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
